

In-Depth Technical Guide: Biological Activity of 5-Cyano-N,N,6-trimethylpicolinamide

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Compound of Interest

Compound Name: 5-Cyano-N,N,6-trimethylpicolinamide

Cat. No.: B7558770

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of **5-Cyano-N,N,6-trimethylpicolinamide**, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The data and methodologies presented herein are derived from patent literature, offering a foundational understanding of this compound's mechanism of action and preclinical efficacy.

Executive Summary

5-Cyano-N,N,6-trimethylpicolinamide has been identified as a covalent inhibitor of the KRAS G12C protein, a key oncogenic driver in various cancers. This compound demonstrates significant inhibitory activity in both biochemical and cellular assays. It operates by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, thereby locking it in an inactive state and inhibiting downstream signaling pathways, such as the MAPK pathway. This guide details the quantitative inhibitory data, the experimental protocols used to generate this data, and a visualization of the targeted signaling pathway and experimental workflows.

Quantitative Biological Data

The inhibitory activity of **5-Cyano-N,N,6-trimethylpicolinamide** was evaluated in biochemical and cellular assays to determine its potency against the KRAS G12C mutant. The key findings are summarized in the table below.

Assay Type	Target	Cell Line	Parameter	Value
Biochemical Assay	KRAS G12C	N/A	IC50	< 100 nM
Cellular Assay	p-ERK Inhibition	NCI-H358	IC50	< 100 nM

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to ascertain the biological activity of **5-Cyano-N,N,6-trimethylpicolinamide**.

KRAS G12C Biochemical Assay

This assay quantifies the ability of the compound to inhibit the activity of the KRAS G12C protein in a purified system.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified KRAS G12C protein.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. The assay measures the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein.
 - Recombinant human KRAS G12C protein was incubated with the test compound at various concentrations.
 - A fluorescently labeled GTP analog (e.g., BODIPY-GTP) and a terbium-labeled anti-His tag antibody (for binding to His-tagged KRAS) were added to the reaction mixture.
 - The reaction was allowed to reach equilibrium.
 - The TR-FRET signal was measured using a suitable plate reader. A decrease in the FRET signal indicates displacement of the fluorescent GTP analog by the inhibitor.
 - IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

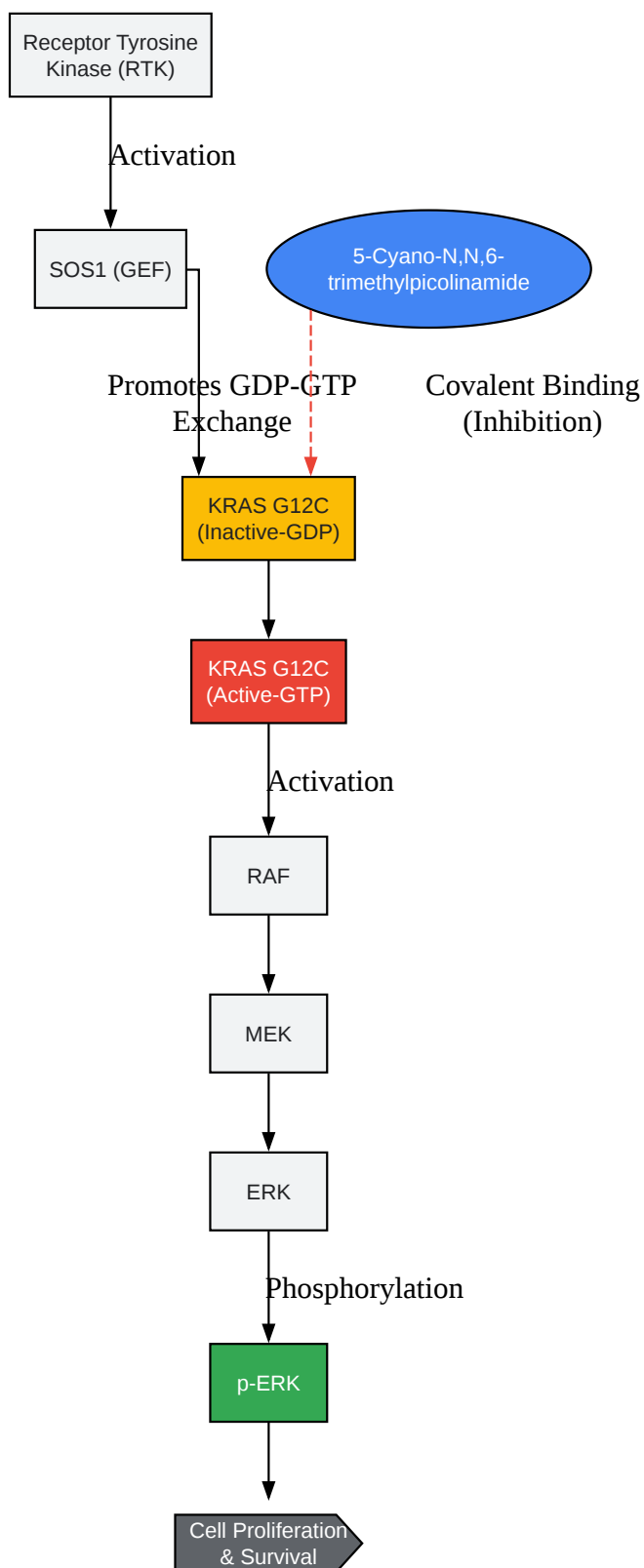
Cellular p-ERK Inhibition Assay

This assay measures the ability of the compound to inhibit the downstream signaling of KRAS G12C in a cellular context by quantifying the phosphorylation of ERK.

- Objective: To determine the IC₅₀ of the test compound for the inhibition of ERK phosphorylation in a KRAS G12C mutant cancer cell line.
- Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous for KRAS G12C mutation).
- Methodology: An in-cell Western or similar immunoassay was used.
 - NCI-H358 cells were seeded in 96-well plates and cultured overnight.
 - The cells were then treated with a serial dilution of **5-Cyano-N,N,6-trimethylpicolinamide** for a specified period (e.g., 2 hours).
 - Following treatment, the cells were fixed and permeabilized.
 - The cells were then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
 - After washing, the cells were incubated with species-specific secondary antibodies conjugated to different fluorophores.
 - The fluorescence intensity for both p-ERK and total ERK was quantified using an imaging system or plate reader.
 - The ratio of p-ERK to total ERK was calculated, and the data was normalized to untreated controls to determine the percent inhibition.
 - IC₅₀ values were determined by plotting the percent inhibition against the compound concentration and fitting the data to a non-linear regression model.

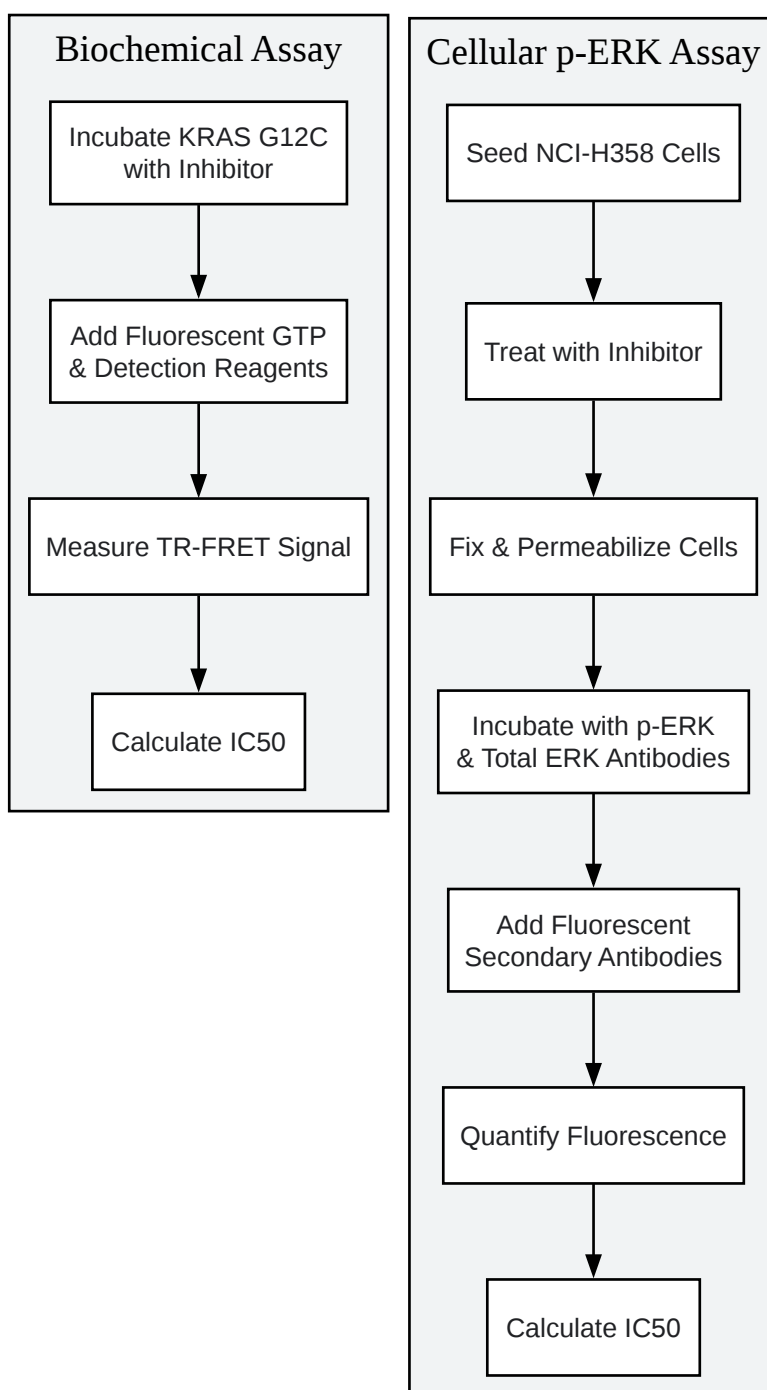
Visualizations: Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the key experiments.



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Caption: KRAS G12C Signaling Pathway Inhibition.



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Caption: Biochemical and Cellular Assay Workflow.

Conclusion

5-Cyano-N,N,6-trimethylpicolinamide is a potent inhibitor of the KRAS G12C oncoprotein. The data presented in this guide, derived from patent literature, demonstrates its ability to effectively inhibit the biochemical activity of KRAS G12C and its downstream signaling in a cellular context. These findings underscore the potential of this compound as a candidate for further preclinical and clinical development in the treatment of KRAS G12C-mutated cancers. Further investigation into its pharmacokinetic properties, in vivo efficacy, and safety profile is warranted.

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